Sulfone, hexyl vinyl
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Overview
Description
Sulfone, hexyl vinyl is a compound that belongs to the class of vinyl sulfones. Vinyl sulfones are characterized by the presence of a sulfone group (SO2) attached to a vinyl group (CH=CH2). These compounds are known for their reactivity and versatility in various chemical reactions, making them valuable in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of vinyl sulfones, including sulfone, hexyl vinyl, can be achieved through several methods:
Direct Sulfonylation of Olefins and Alkynes: This method involves the reaction of olefins or alkynes with sulfonyl chlorides in the presence of a base.
Decarboxylative Sulfonylation of α,β-Unsaturated Carboxylic Acids: This method uses α,β-unsaturated carboxylic acids and sulfonyl chlorides under decarboxylative conditions.
Decomposition of Tosylhydrazones: Tosylhydrazones can be decomposed to form vinyl sulfones under specific conditions.
Industrial Production Methods
Industrial production of vinyl sulfones often involves large-scale synthesis using the above methods with optimized reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired properties of the final product.
Chemical Reactions Analysis
Types of Reactions
Sulfone, hexyl vinyl undergoes various types of chemical reactions, including:
Oxidation: Vinyl sulfones can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction of vinyl sulfones can lead to the formation of sulfides.
Substitution: Vinyl sulfones can undergo nucleophilic substitution reactions, particularly with thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Thiols are frequently used as nucleophiles in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Thioethers.
Scientific Research Applications
Sulfone, hexyl vinyl has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition, particularly cysteine proteases.
Medicine: Investigated for its potential as a drug candidate due to its ability to inhibit specific enzymes.
Industry: Utilized in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of sulfone, hexyl vinyl involves its reactivity with nucleophiles, particularly thiols. The vinyl group in the compound is electrophilic, allowing it to form covalent bonds with the thiol groups of cysteine residues in enzymes. This covalent modification can inhibit the activity of the enzyme by blocking its active site .
Comparison with Similar Compounds
Similar Compounds
- Ethyl vinyl sulfone
- Methyl vinyl sulfone
- Phenyl vinyl sulfone
Comparison
Sulfone, hexyl vinyl is unique due to its hexyl group, which imparts different physical and chemical properties compared to other vinyl sulfones. For example, the hexyl group can influence the compound’s solubility, reactivity, and interaction with biological targets .
Properties
CAS No. |
21961-08-0 |
---|---|
Molecular Formula |
C8H16O2S |
Molecular Weight |
176.28 g/mol |
IUPAC Name |
1-ethenylsulfonylhexane |
InChI |
InChI=1S/C8H16O2S/c1-3-5-6-7-8-11(9,10)4-2/h4H,2-3,5-8H2,1H3 |
InChI Key |
UBDLKKKJTYCRRJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCS(=O)(=O)C=C |
Origin of Product |
United States |
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